molecular formula C15H18N2O5S B2723434 methyl (4-(N-(1-(furan-3-yl)propan-2-yl)sulfamoyl)phenyl)carbamate CAS No. 1790199-16-4

methyl (4-(N-(1-(furan-3-yl)propan-2-yl)sulfamoyl)phenyl)carbamate

Cat. No.: B2723434
CAS No.: 1790199-16-4
M. Wt: 338.38
InChI Key: MRCWUTMPZNMGLJ-UHFFFAOYSA-N
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Description

The compound contains several functional groups, including a furan ring, a sulfamoyl group, and a carbamate group. Furan is a five-membered aromatic ring with four carbon atoms and one oxygen atom . The sulfamoyl group (-SO2NH2) is a functional group consisting of a sulfur atom, two oxygen atoms, and an amine group . Carbamates are organic compounds derived from carbamic acid (NH2COOH) and are often used in pesticides and pharmaceuticals .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the furan ring, along with the attached sulfamoyl and carbamate groups. The exact structure would depend on the positions of these groups on the ring .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-rich furan ring, which could undergo reactions such as electrophilic aromatic substitution. The sulfamoyl and carbamate groups might also participate in reactions, depending on the conditions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular size, and functional groups would influence properties like solubility, melting point, and boiling point .

Scientific Research Applications

Carbamate Modifications : The modifications of carbamates, including hydrolysis, oxidation, and conjugation, have been extensively studied, indicating their versatile reactivity and potential for creating a variety of derivatives. These transformations are crucial for understanding the reactivity of carbamate compounds and exploring their applications in developing new materials, sensors, or biological probes (Knaak, 1971).

Chemical Modifications and Applications

Chemical Modification and Corrosion Inhibition : Raphael Palayoor et al. (2017) investigated the corrosion inhibition efficiency of heterocyclic semicarbazones on carbon steel, highlighting the potential of carbamate derivatives in protecting metals against corrosion. This application is particularly relevant in industrial settings, where carbamate chemistry can offer solutions to material degradation problems (Raphael Palayoor, Kakkassery, Kanimangalath, & Varghese, 2017).

Sulfonamide Hybrids and Antimicrobial Activity : Hussein (2018) synthesized novel sulfonamide carbamates, demonstrating their potent antimicrobial activities. This suggests the potential of methyl (4-(N-(1-(furan-3-yl)propan-2-yl)sulfamoyl)phenyl)carbamate derivatives as templates for developing new antimicrobial agents, offering a pathway to combat resistant bacterial strains (Hussein, 2018).

Green Chemistry and Sustainable Applications

Carbon Recycling to Chemical Products : Yalfani et al. (2015) explored the synthesis of methyl N-phenyl carbamate from aniline using methyl formate, showcasing an efficient and environmentally friendly approach to carbamate production. This study not only underscores the reactivity and application potential of carbamates in green chemistry but also highlights the role of such methodologies in carbon recycling and sustainable chemical synthesis (Yalfani, Lolli, Müller, Wolf, & Mleczko, 2015).

Future Directions

Future research on this compound could involve exploring its potential biological activities, optimizing its synthesis, and investigating its reactivity and properties .

Properties

IUPAC Name

methyl N-[4-[1-(furan-3-yl)propan-2-ylsulfamoyl]phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O5S/c1-11(9-12-7-8-22-10-12)17-23(19,20)14-5-3-13(4-6-14)16-15(18)21-2/h3-8,10-11,17H,9H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRCWUTMPZNMGLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=COC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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